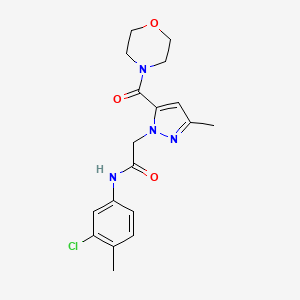

N-(3-chloro-4-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

This compound features a pyrazole core substituted at the 5-position with a morpholine-4-carbonyl group and at the 1-position with a 2-(3-chloro-4-methylphenyl)acetamide moiety.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3/c1-12-3-4-14(10-15(12)19)20-17(24)11-23-16(9-13(2)21-23)18(25)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEDDXVBRWPTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C(=O)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

The biological activity of this compound primarily involves the inhibition of specific kinases and pathways associated with cancer cell proliferation. Pyrazole derivatives have been shown to exhibit significant anticancer properties, likely due to their ability to interact with various molecular targets within cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

These results indicate that the compound exhibits potent activity against various cancer types, particularly through mechanisms involving kinase inhibition and apoptosis induction.

Case Studies

- MCF7 Cell Line Study : A study conducted by Li et al. demonstrated that N-(3-chloro-4-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide showed an IC50 value of 0.01 µM against the MCF7 breast cancer cell line, indicating a strong potential for use in breast cancer therapies .

- NCI-H460 Cell Line Study : Another investigation revealed that this compound induced significant autophagy in NCI-H460 lung cancer cells, with an IC50 value of 0.39 µM. This study highlighted the compound's dual action in promoting cell death pathways while sparing normal cellular functions .

- Hep-2 Cell Line Study : The cytotoxic effects against Hep-2 cells were notable, with an IC50 value of 3.25 mg/mL, suggesting that while effective, the compound may require optimization for better efficacy in certain contexts .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from share a pyrazole backbone but differ in substituents. Key comparisons include:

| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 3a | Phenyl, Phenyl | 68 | 133–135 | Cyano, Chloro |

| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | Cyano, Dichloro |

| 3d | 4-Fluorophenyl, Phenyl | 71 | 181–183 | Cyano, Fluoro |

| Target | 3-Chloro-4-methylphenyl, Morpholine | N/A | N/A | Morpholine-carbonyl, Chloro-methylphenyl |

- Key Differences: The target compound replaces the cyano group (in 3a–3d) with a morpholine-carbonyl group, which may improve solubility and metabolic stability .

Thiazolyl-Morpholine Hybrid ()

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide shares a morpholine-acetamide linkage but replaces the pyrazole with a thiazole ring.

- Comparison :

Heterocyclic Variants with Oxadiazole and Triazole Cores

Oxadiazole Derivatives ()

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide () contains a 1,2,4-oxadiazole ring instead of morpholine-carbonyl.

- Methylsulfanyl substituents may increase lipophilicity relative to the target’s morpholine moiety .

Triazolylsulfanyl Derivatives ()

N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () features a triazole-sulfanyl group and pyridine ring.

- The pyridine substituent introduces basicity, which may influence pharmacokinetics compared to the target’s morpholine group .

Melting Points and Solubility

- Compounds with polar groups (e.g., morpholine in the target, cyano in 3a–3d) generally exhibit higher melting points due to intermolecular interactions. For example, 3d (fluorophenyl, cyano) has a melting point of 181–183°C, while morpholine derivatives may exhibit even higher values if crystallinity is enhanced .

- The morpholine group in the target likely improves aqueous solubility compared to methylsulfanyl () or trifluoromethyl () substituents .

Pharmacological Implications (Inferred from Structural Trends)

- Morpholine-containing compounds (e.g., ) are often associated with kinase inhibition due to interactions with ATP-binding pockets.

- Chloro-methylphenyl groups (target, ) may enhance blood-brain barrier penetration, suggesting CNS-targeted applications.

- Heterocyclic diversity (pyrazole vs. oxadiazole vs. triazole) could influence target specificity; for example, oxadiazoles are common in antimicrobial agents, while triazoles appear in antifungal drugs .

Q & A

Basic Question: What are the established synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving:

- Core Pyrazole Formation : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .

- Morpholine-4-carbonyl Integration : Reaction of the pyrazole intermediate with morpholine carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholine moiety .

- Acetamide Coupling : Final coupling of the functionalized pyrazole with 3-chloro-4-methylphenylamine using chloroacetyl chloride in dioxane/triethylamine .

Key Considerations : Optimize reaction time and stoichiometry to avoid byproducts like unreacted intermediates or over-chlorinated derivatives .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyrazole and phenyl rings (e.g., distinguishing methyl and chloro groups) .

- X-ray Diffraction (XRD) : Resolves stereoelectronic effects, such as planarity of the pyrazole-morpholine system and dihedral angles between aromatic rings .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ ion for C₂₂H₂₅ClN₄O₃: 453.1685) and fragmentation patterns .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the pyrazole substituents (e.g., replacing methyl with trifluoromethyl) to assess steric/electronic impacts .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions between the morpholine carbonyl and target enzymes (e.g., kinases) .

- In Vitro Assays : Test inhibitory activity against cancer cell lines (e.g., IC₅₀ determination) and compare with control compounds like O-1302 analogs .

Advanced Question: What computational strategies are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Modeling : Tools like SwissADME predict bioavailability (%ABS = 65–80%) and blood-brain barrier permeability (logBB < -1.0) based on lipophilicity (LogP ≈ 3.2) .

- Quantum Chemical Calculations : DFT (B3LYP/6-311G**) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) to correlate with redox stability .

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) to validate target engagement .

Advanced Question: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Use liver microsomes to identify metabolite interference (e.g., CYP3A4-mediated degradation) .

- Synergistic Analysis : Evaluate combinatorial effects with co-administered drugs (e.g., TNF-α inhibitors) to contextualize potency shifts .

Advanced Question: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (hexane, ether) to induce slow nucleation .

- Temperature Gradients : Gradually cool saturated solutions from 60°C to 4°C to enhance crystal lattice formation .

- Co-crystallization Agents : Add small molecules (e.g., thiourea derivatives) to stabilize π-π stacking between aromatic rings .

Advanced Question: How does the morpholine-4-carbonyl group influence the compound’s reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Effects : The carbonyl group reduces electron density on the pyrazole ring, decreasing susceptibility to electrophilic attacks .

- Hydrolytic Stability : Under acidic conditions (pH < 3), morpholine ring protonation occurs, but the carbonyl remains intact up to 80°C .

- Steric Shielding : The morpholine group hinders nucleophilic attack at the acetamide nitrogen, enhancing shelf-life .

Advanced Question: What analytical methods detect degradation products during long-term storage?

Methodological Answer:

- HPLC-PDA/MS : Monitor for peaks corresponding to hydrolyzed morpholine (retention time ~8.2 min) or dechlorinated byproducts .

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and 40°C/75% RH to simulate accelerated aging .

- TGA/DSC : Identify thermal decomposition events (e.g., exothermic peaks at 220–250°C) linked to morpholine ring breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.